molecular formula C8H11BrS B2872520 2-Bromo-5-(2-methylpropyl)thiophene CAS No. 1522107-19-2

2-Bromo-5-(2-methylpropyl)thiophene

Cat. No. B2872520
CAS RN: 1522107-19-2
M. Wt: 219.14
InChI Key: UBOFODWCVBXQQX-UHFFFAOYSA-N
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Description

“2-Bromo-5-(2-methylpropyl)thiophene” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . Another method involves the coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids via Suzuki cross-coupling reactions .


Chemical Reactions Analysis

“this compound” undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products . It can also undergo coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether .

Scientific Research Applications

Photostabilization of Poly(vinyl chloride)

Research by Balakit et al. (2015) highlighted the synthesis of new thiophene derivatives, including structures similar to 2-Bromo-5-(2-methylpropyl)thiophene, used as photostabilizers for rigid poly(vinyl chloride) (PVC). These derivatives demonstrated significant reduction in photodegradation of PVC films, suggesting their potential application in enhancing the durability of PVC materials under UV exposure (Balakit et al., 2015).

Antitubulin Agents

Tréguier et al. (2014) synthesized a library of functionalized 3-(α-styryl)-benzo[b]thiophenes, employing a strategy that includes the synthesis of 3-bromobenzo[b]thiophene derivatives. These compounds were evaluated for their antiproliferative properties, with some showing submicromolar cytotoxic activity against cancer cell lines. This research underscores the utility of thiophene derivatives in the development of new therapeutic agents (Tréguier et al., 2014).

Electronic and Photovoltaic Applications

The study by Wu et al. (1996) on the synthesis of regioregular poly[3-(alkylthio)thiophenes] highlights the application of thiophene derivatives in electronic and photovoltaic devices. These polymers exhibit high regioregularity and specific solid-state properties, making them candidates for use in organic electronic devices (Wu et al., 1996).

Antimicrobial Applications

Benneche et al. (2011) explored the synthesis of 5-(alkylidene)thiophen-2(5H)-ones, demonstrating their application as new classes of antimicrobial agents. The study found these compounds effective in reducing biofilm formation by marine bacteria, indicating their potential in combating bacterial growth and biofilm-related issues (Benneche et al., 2011).

Medicinal Chemistry and Pharmacology

Ikram et al. (2015) reported the synthesis and pharmacological evaluation of thiophene derivatives, showcasing their potential in medicinal applications. These compounds exhibited haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting their usefulness in developing new therapeutic agents (Ikram et al., 2015).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-bromo-5-(2-methylpropyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrS/c1-6(2)5-7-3-4-8(9)10-7/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOFODWCVBXQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1522107-19-2
Record name 2-bromo-5-(2-methylpropyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To solution of 2-isobutylthiophene (743 mg, 5.30 mmol) in 9:1 tetrahydrofuran/hexamethylphosphoramide under argon at −78° C. was added n-butyllithium (2.3 mL, 2.5 M in hexanes) dropwise. The resulting solution was stirred for 20 minutes at −78° C. Bromine (0.35 mL, 6.89 mmol) was added dropwise as a solution in 1 mL anhydrous dichloromethane. The resulting mixture was stirred at −78° C. for 30 minutes before being poured, while cold, into 50 mL of 5% sodium bisulfite solution. 1 N hydrochloric acid (50 mL) was added and organics were extracted with ether (3×75 mL), washed with 0.1 N hydrochloric acid, water and brine (50 mL each), dried over magnesium sulfate, filtered and concentrated. The crude residue was subjected to chromatography on silica gel with gradient elution (0-10% ethyl acetate in hexanes) to give 2-bromo-5-isobutylthiophene as the major component of a mixture of two compounds. Used without further purification or characterization.
Quantity
743 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran hexamethylphosphoramide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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